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Compound of Interest

Compound Name: Ethyl Pyridazine-4-carboxylate

Cat. No.: B1337446 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comparative analysis of the structure-activity relationships (SAR) of pyridazine analogs, a class

of heterocyclic compounds with diverse pharmacological activities. This document summarizes

quantitative data, details experimental protocols for key assays, and visualizes relevant

signaling pathways to facilitate the rational design of novel pyridazine-based therapeutic

agents.

The pyridazine nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its

presence in numerous biologically active compounds. Its derivatives have shown a wide

spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and

kinase inhibitory activities.[1] Understanding the relationship between the chemical structure of

these analogs and their biological activity is crucial for the development of more potent and

selective drugs.

Comparative Anticancer Activity of 3,6-Disubstituted
Pyridazine Analogs
A series of 3,6-disubstituted pyridazine derivatives have been synthesized and evaluated for

their in vitro anticancer activity against various human cancer cell lines. The following table

summarizes the structure-activity relationship of these analogs, highlighting the impact of

different substituents on their potency against breast cancer cell lines (T-47D and MDA-MB-

231) and their inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of

the cell cycle.[2]
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Compound R¹ R²
T-47D IC₅₀

(µM)[2]

MDA-MB-

231 IC₅₀

(µM)[2]

CDK2 IC₅₀

(nM)[2]

11e
4-

fluorophenyl
4-morpholinyl 3.11 ± 0.10 4.18 ± 0.13 151 ± 6.16

11h
4-

chlorophenyl
4-morpholinyl 1.89 ± 0.06 2.44 ± 0.08 43.8 ± 1.79

11l

4-

methoxyphen

yl

4-morpholinyl 1.15 ± 0.04 1.30 ± 0.04 55.6 ± 2.27

11m
4-

methylphenyl
4-morpholinyl 0.43 ± 0.01 0.99 ± 0.03 20.1 ± 0.82

SAR Analysis: The data indicates that the nature of the substituent at the R¹ position

significantly influences the anticancer activity. A general trend observed is that electron-

donating groups at the para position of the phenyl ring enhance the cytotoxic and CDK2

inhibitory activities. For instance, the compound with a methyl group (11m) exhibited the

highest potency against both breast cancer cell lines and CDK2. The presence of a morpholinyl

group at the R² position appears to be favorable for activity.

Comparative Antimicrobial Activity of Pyridazinone
Analogs
Several novel pyridazinone derivatives have been synthesized and screened for their

antibacterial activity against a panel of Gram-positive and Gram-negative bacteria. The

minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial

potency. The table below presents the MIC values for a series of pyridazinone analogs,

demonstrating the impact of substitutions on their antibacterial efficacy.[3]
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Compound R

S. aureus

(MRSA) MIC

(µM)[3]

E. coli MIC

(µM)[3]

P.

aeruginosa

MIC (µM)[3]

A.

baumannii

MIC (µM)[3]

3
4-

chlorophenyl
4.52 >36.21 >36.21 >36.21

7
4-

bromophenyl
7.8 7.8 15.6 7.8

13

2,4-

dichlorophen

yl

8.92 17.84 7.48 3.74

SAR Analysis: The antimicrobial activity of these pyridazinone derivatives is influenced by the

substitution pattern on the phenyl ring. Compound 13, with a 2,4-dichlorophenyl substituent,

demonstrated the most potent activity against Acinetobacter baumannii and Pseudomonas

aeruginosa. Compound 7, bearing a 4-bromophenyl group, showed broad-spectrum activity

against all tested strains. In contrast, compound 3, with a 4-chlorophenyl group, was most

effective against methicillin-resistant Staphylococcus aureus (MRSA).

Experimental Protocols
In Vitro Anticancer Activity (MTT Assay)
The antiproliferative activity of the pyridazine analogs against cancer cell lines such as HCT-

116 and MCF-7 is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide (MTT) assay.[4][5]

Procedure:

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well

and incubated for 24 hours to allow for cell attachment.

Compound Treatment: The cells are then treated with various concentrations of the test

compounds (typically ranging from 0.01 to 100 µM) and incubated for a further 48-72 hours.
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MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-

buffered saline) is added to each well, and the plates are incubated for 4 hours at 37°C.

Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO)

is added to each well to dissolve the formazan crystals.

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a

microplate reader.

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated from the

dose-response curves.

Antimicrobial Susceptibility Testing (Broth Microdilution
Method)
The minimum inhibitory concentration (MIC) of the pyridazine analogs against various bacterial

strains is determined using the broth microdilution method according to the Clinical and

Laboratory Standards Institute (CLSI) guidelines.

Procedure:

Compound Preparation: A stock solution of each test compound is prepared in a suitable

solvent (e.g., DMSO). Serial twofold dilutions are then prepared in Mueller-Hinton Broth

(MHB) in a 96-well microtiter plate.

Inoculum Preparation: Bacterial strains are grown overnight, and the inoculum is prepared to

a final concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL in MHB.

Inoculation: Each well containing the serially diluted compound is inoculated with the

bacterial suspension.

Incubation: The plates are incubated at 37°C for 18-24 hours.

MIC Determination: The MIC is defined as the lowest concentration of the compound that

completely inhibits visible bacterial growth.

In Vitro Kinase Inhibitory Assay (e.g., VEGFR-2)
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The inhibitory activity of pyridazine analogs against specific kinases, such as Vascular

Endothelial Growth Factor Receptor 2 (VEGFR-2), is determined using in vitro kinase assay

kits.[6][7]

Procedure:

Reaction Mixture Preparation: A reaction mixture containing the kinase buffer, the peptide

substrate (e.g., poly(Glu,Tyr) 4:1), and ATP is prepared.

Inhibitor Addition: The test compounds at various concentrations are added to the wells of a

microplate, along with a vehicle control (DMSO).

Enzyme Addition: The VEGFR-2 enzyme is added to all wells to initiate the kinase reaction,

except for the "no enzyme" control wells.

Incubation: The plate is incubated at 30°C for a specified period (e.g., 45 minutes) to allow

for phosphorylation of the substrate.

Detection: The kinase reaction is stopped, and the amount of ADP produced (which is

proportional to kinase activity) is measured using a luminescence-based detection reagent

(e.g., Kinase-Glo®).

IC₅₀ Determination: The IC₅₀ value is determined by plotting the percentage of inhibition

against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway Visualizations
The biological effects of many pyridazine analogs are mediated through their interaction with

key signaling pathways involved in cell growth, proliferation, and survival. The following

diagrams, generated using the DOT language, illustrate simplified representations of the

VEGFR-2, EGFR, and JNK signaling pathways, which are common targets for pyridazine-

based inhibitors.
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Caption: Simplified VEGFR-2 signaling pathway.
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Caption: Simplified EGFR signaling pathway.
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Caption: Simplified JNK signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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